molecular formula C14H19NO3S B12703882 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine CAS No. 161364-57-4

2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine

Cat. No.: B12703882
CAS No.: 161364-57-4
M. Wt: 281.37 g/mol
InChI Key: RTLWTLDGCQAXOZ-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine is a synthetic organic compound characterized by its unique molecular structure, which includes a thiazolidine ring, a methoxyphenoxy group, and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine typically involves the reaction of 2-methoxyphenol with an appropriate thiazolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine shares similarities with other thiazolidine derivatives, such as:
    • 2-((2-Hydroxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine
    • 2-((2-Chlorophenoxy)methyl)-3-(1-oxopropyl)thiazolidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

161364-57-4

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propan-1-one

InChI

InChI=1S/C14H19NO3S/c1-3-13(16)15-8-9-19-14(15)10-18-12-7-5-4-6-11(12)17-2/h4-7,14H,3,8-10H2,1-2H3

InChI Key

RTLWTLDGCQAXOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCSC1COC2=CC=CC=C2OC

Origin of Product

United States

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